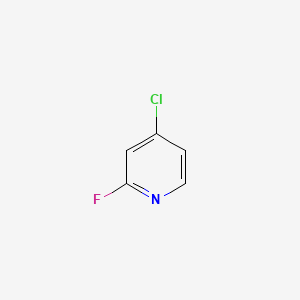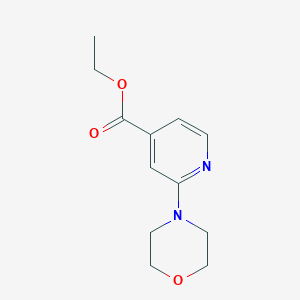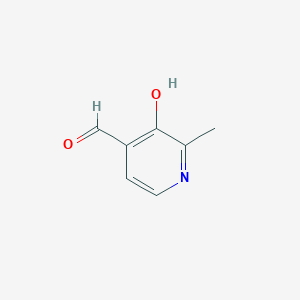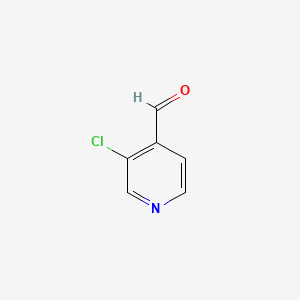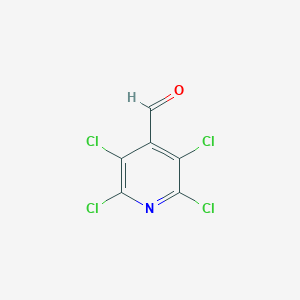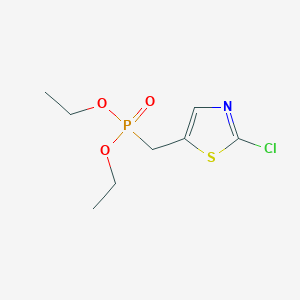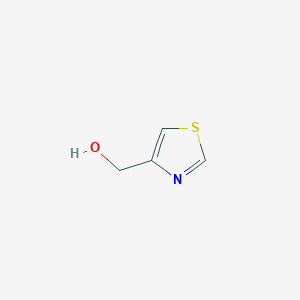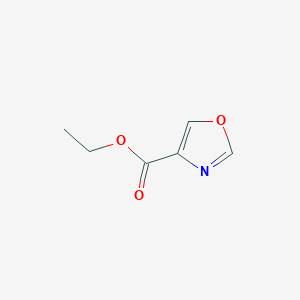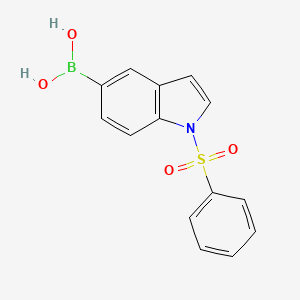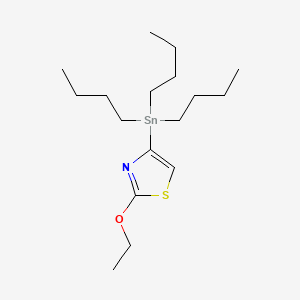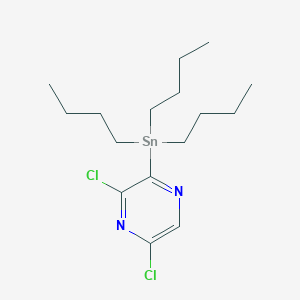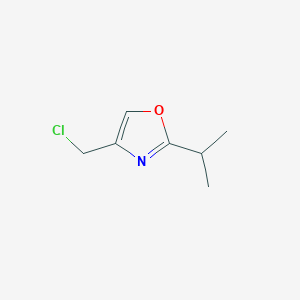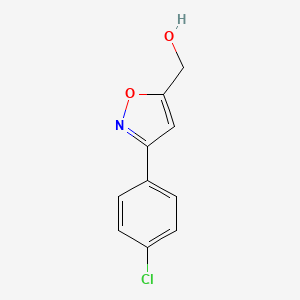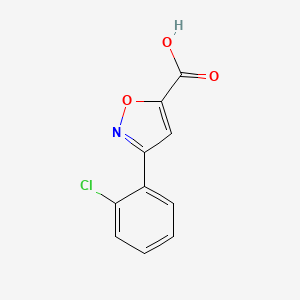![molecular formula C17H14ClNO2 B1350460 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 339016-33-0](/img/structure/B1350460.png)
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” is a chemical compound with the molecular formula C17H14ClNO2 and a molecular weight of 299.7512. It is used for proteomics research1.
Synthesis Analysis
While specific synthesis methods for “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” were not found, a general approach for the synthesis of similar compounds has been reported. For instance, a study described the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties3.Molecular Structure Analysis
The molecular structure of “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” is represented by the SMILES string: C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O1.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” include a predicted boiling point of 523.9±40.0 °C, a predicted density of 1.27±0.1 g/cm3, and a predicted pKa of 4.49±0.302.Applications De Recherche Scientifique
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Another example is the 3,5-Bis(indolyl)-1,2,4-thiadiazoles, which showed cytotoxicity against selected human cancer cell lines . The compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole gave the most potent activity (anticancer) .
Safety And Hazards
The safety data sheet for “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” classifies it as an irritant56. In case of exposure, the recommended first-aid measures include moving the victim into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and rinsing mouth with water if swallowed5.
Orientations Futures
The future directions for “2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid” are not explicitly mentioned in the search results. However, given its use in proteomics research1 and the diverse biological activities of indole derivatives4, it could be a subject of further research in these areas.
Propriétés
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-3-4-12(8-14)10-19-11-13(9-17(20)21)15-6-1-2-7-16(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMTIGPMYJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377381 |
Source


|
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid | |
CAS RN |
339016-33-0 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339016-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

